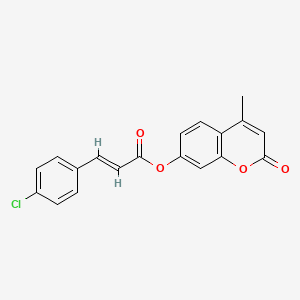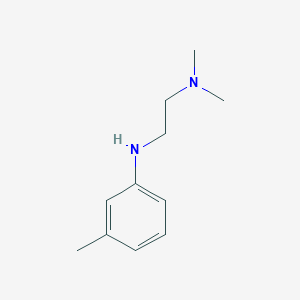
4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate is a synthetic organic compound that belongs to the class of chromenone derivatives. Chromenones, also known as coumarins, are a group of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound is characterized by the presence of a chromenone core substituted with a 4-methyl group and an ester linkage to a (2E)-3-(4-chlorophenyl)prop-2-enoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-oxochromen-7-ol and 4-chlorocinnamic acid.
Esterification Reaction: The key step in the synthesis is the esterification of 4-methyl-2-oxochromen-7-ol with 4-chlorocinnamic acid. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the double bond in the prop-2-enoate moiety.
Substitution: The aromatic ring in the chromenone core and the 4-chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate depends on its specific biological activity. Generally, chromenone derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or binding to specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-2-oxochromen-7-yl (2E)-3-(4-bromophenyl)prop-2-enoate
- 4-methyl-2-oxochromen-7-yl (2E)-3-(4-fluorophenyl)prop-2-enoate
- 4-methyl-2-oxochromen-7-yl (2E)-3-(4-methylphenyl)prop-2-enoate
Uniqueness
Compared to similar compounds, 4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate may exhibit unique properties due to the presence of the 4-chlorophenyl group. This substitution can influence the compound’s reactivity, biological activity, and overall stability.
Propiedades
Fórmula molecular |
C19H13ClO4 |
|---|---|
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
(4-methyl-2-oxochromen-7-yl) (E)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C19H13ClO4/c1-12-10-19(22)24-17-11-15(7-8-16(12)17)23-18(21)9-4-13-2-5-14(20)6-3-13/h2-11H,1H3/b9-4+ |
Clave InChI |
ZAHIHWZVFPTGJS-RUDMXATFSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)/C=C/C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C=CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12121105.png)

![1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B12121112.png)

![2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121120.png)
![(3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione](/img/structure/B12121124.png)



![ethyl 5-acetyl-4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B12121156.png)


![7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one](/img/structure/B12121173.png)
